Cas no 364622-82-2 (Doripenem monohydrate)

Doripenem monohydrate structure
Doripenem monohydrate structure
商品名:Doripenem monohydrate
CAS番号:364622-82-2
MF:C15H26N4O7S2
メガワット:438.5195
CID:67854
PubChem ID:354335134

Doripenem monohydrate 化学的及び物理的性質

名前と識別子

    • Doripenem hydrate
    • (+)-(4r,5s,6s)-6-[(1r)-1-hydroxyethyl]-4-methyl-7-oxo-3-[[(3s,5s)-5-[(sulfamoylamino)-methyl]-3-pyrrolidinyl]thio]-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid hydrate
    • (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-({(3S,5S)-5-[(sulfamoylamino)methyl]pyrrolidin-3-yl}sulfanyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid hydrate (1:1)
    • Doripenem Monohydrate
    • (4R,5S,6S)-6-((R)-1-Hydroxyethyl)-4-methyl-7-oxo-3-(((3S,5S)-5-((sulfamoylamino)methyl)pyrrolidin-3-yl)thio)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylicacid h2o
    • S 4661 monohydrate
    • DoripeneM Crude
    • Doripenem (monohydrate)
    • Finibax
    • Doripenem hydrate [JAN]
    • 4B035T6NKT
    • Doripenem hydrate (JAN)
    • Dripenem hydrate
    • (4R,5S,6S)-6-((R)-1-hydroxyethyl)-4-methyl-7-oxo-3-(((3S,5S)-5-((sulfamoylamino)methyl)pyrrolidin-3-yl)thio)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
    • (4R,5beta)-3-(((3S)-5beta-((sulfamoylamino)methyl)pyrrolidine-3beta-yl)thio)-4alpha-Methyl-6beta-((1R)-1-hydroxyethyl)-7-oxo-1-azabicyclo(3.2.0)hepta-2-ene-2-carboxylic acid hydrate
    • 1-Azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid,3-[[(3S,5S)-5-[[(aminosulfonyl)amino]methyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-, monohydrate, (4R,5S,6S)-
    • UNII-4B035T6NKT
    • AKOS022186077
    • Doripenem hydrate (JP17)
    • Z2756516871
    • CS-2076
    • (4R,5S,6S)-6-((R)-1-hydroxyethyl)-4-methyl-7-oxo-3-(((3S,5S)-5-((sulfamoylamino)methyl)pyrrolidin-3-yl)thio)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid hydrate
    • MFCD09749887
    • D01836
    • (4R,5S,6S)-6-((R)-1-hydroxyethyl)-4-Methyl-7-oxo-3-((3S,5S)-5-((sulfaMoylaMino)Methyl)pyrrolidin-3-ylthio)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
    • 6-(1-Hydroxyethyl)-4-methyl-7-oxo-3-({5-[(sulfamoylamino)methyl]pyrrolidin-3-yl}sulfanyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid--water (1/1)
    • CCG-269113
    • CHEMBL4303454
    • Doripenem, Antibiotic for Culture Media Use Only
    • Doripenem monohydrate, VETRANAL(TM), analytical standard
    • HY-B0187A
    • Dripenem
    • DORIPENEM HYDRATE [MI]
    • DORIPENEM MONOHYDRATE [WHO-DD]
    • Doripenem hydrate, >=98% (HPLC)
    • (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[(3S,5S)-5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrate
    • SCHEMBL195434
    • 364622-82-2
    • D-9050
    • NTUBEBXBDGKBTJ-WGLOMNHJSA-N
    • Doribax (TN)
    • s1374
    • DTXSID60957788
    • CHEBI:31518
    • KS-1446
    • (4R,5.BETA.)-3-(((3S)-5.BETA.-((SULFAMOYLAMINO)METHYL)PYRROLIDINE-3.BETA.-YL)THIO)-4.ALPHA.-METHYL-6.BETA.-((1R)-1-HYDROXYETHYL)-7-OXO-1-AZABICYCLO(3.2.0)HEPTA-2-ENE-2-CARBOXYLIC ACID HYDRATE
    • Doripenem hydrate;
    • Q27259357
    • (4R,5S,6S)-6-((R)-1-Hydroxyethyl)-4-methyl-7-oxo-3-(((3S,5S)-5-((sulfamoylamino)methyl)pyrrolidin-3-yl)thio)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid h2o
    • A51073
    • SBI-0654142.0001
    • Doripenem monohydrate
    • MDL: MFCD09749887
    • インチ: 1S/C15H24N4O6S2.H2O/c1-6-11-10(7(2)20)14(21)19(11)12(15(22)23)13(6)26-9-3-8(17-5-9)4-18-27(16,24)25;/h6-11,17-18,20H,3-5H2,1-2H3,(H,22,23)(H2,16,24,25);1H2/t6-,7-,8+,9+,10-,11-;/m1./s1
    • InChIKey: NTUBEBXBDGKBTJ-WGLOMNHJSA-N
    • ほほえんだ: S([C@]1([H])C([H])([H])N([H])[C@]([H])(C([H])([H])N([H])S(N([H])[H])(=O)=O)C1([H])[H])C1=C(C(=O)O[H])N2C([C@]([H])([C@@]([H])(C([H])([H])[H])O[H])[C@@]2([H])[C@@]1([H])C([H])([H])[H])=O.O([H])[H]

計算された属性

  • せいみつぶんしりょう: 438.124292g/mol
  • ひょうめんでんか: 0
  • 水素結合ドナー数: 6
  • 水素結合受容体数: 11
  • 回転可能化学結合数: 7
  • どういたいしつりょう: 438.124292g/mol
  • 単一同位体質量: 438.124292g/mol
  • 水素結合トポロジー分子極性表面積: 197Ų
  • 重原子数: 28
  • 複雑さ: 780
  • 同位体原子数: 0
  • 原子立体中心数の決定: 6
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 2

じっけんとくせい

  • 色と性状: No data available
  • ゆうかいてん: 173°C(dec.)(lit.)
  • ふってん: No data available
  • フラッシュポイント: No data available
  • 屈折率: between +32° and +40°,measured at 20°
  • ようかいど: H2O: soluble5mg/mL, clear (warmed)
  • PSA: 204.97000
  • LogP: 0.77130
  • じょうきあつ: No data available

Doripenem monohydrate セキュリティ情報

Doripenem monohydrate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
DC Chemicals
DCAPI1164-250 mg
Doripenem Hydrate
364622-82-2 >99%
250mg
$500.0 2022-02-28
LKT Labs
D5869-25 mg
Doripenem Hydrate
364622-82-2 ≥99%
25mg
$183.40 2023-07-11
LKT Labs
D5869-100 mg
Doripenem Hydrate
364622-82-2 ≥99%
100MG
$509.20 2023-07-11
Ambeed
A110224-250mg
(4R,5S,6S)-6-((R)-1-Hydroxyethyl)-4-methyl-7-oxo-3-(((3S,5S)-5-((sulfamoylamino)methyl)pyrrolidin-3-yl)thio)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid hydrate
364622-82-2 98%
250mg
$53.0 2025-02-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
D76430-100mg
Doripenem hydrate
364622-82-2 98%
100mg
¥148.0 2023-09-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-WU647-200mg
Doripenem monohydrate
364622-82-2 98+%
200mg
191.0CNY 2021-08-04
DC Chemicals
DCAPI1164-1 g
Doripenem Hydrate
364622-82-2 >99%
1g
$1000.0 2022-02-28
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T1037-1 mL * 10 mM (in DMSO)
Doripenem Hydrate
364622-82-2 99.00%
1 mL * 10 mM (in DMSO)
¥253.00 2022-04-26
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D5249-50MG
Doripenem Monohydrate
364622-82-2 >98.0%(HPLC)
50mg
¥275.00 2024-04-17
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T1037-10 mg
Doripenem Hydrate
364622-82-2 99.00%
10mg
¥455.00 2022-04-26

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:364622-82-2)Doripenem monohydrate
A823255
清らかである:99%
はかる:5g
価格 ($):367.0